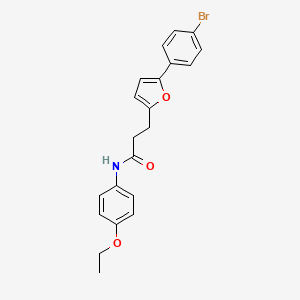
Butyl 2-(((3-chlorophenyl)carbamoyl)oxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is an organic compound belonging to the class of carbamate esters These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate typically involves the reaction of 3-chloroaniline with a suitable carbamoyl chloride, followed by esterification with butyl alcohol. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of Carbamoyl Chloride: 3-chloroaniline reacts with phosgene to form 3-chloroanilinocarbonyl chloride.
Esterification: The resulting carbamoyl chloride is then reacted with butyl alcohol in the presence of a base to form butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反应分析
Types of Reactions
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form corresponding oxides, depending on the reagents and conditions used.
Substitution: The chloro group in the 3-chloroanilino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl alcohol and 3-chloroanilinocarboxylic acid.
Oxidation: Corresponding oxides of the compound.
Substitution: Products depend on the nucleophile used.
科学研究应用
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes.
相似化合物的比较
Similar Compounds
Ethyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
属性
CAS 编号 |
106320-92-7 |
|---|---|
分子式 |
C14H18ClNO4 |
分子量 |
299.75 g/mol |
IUPAC 名称 |
butyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C14H18ClNO4/c1-3-4-8-19-13(17)10(2)20-14(18)16-12-7-5-6-11(15)9-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,18) |
InChI 键 |
NTQRSNGITNDNRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)





![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)



